molecular formula C9H8ClNO6S B2773638 8-nitro-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl chloride CAS No. 929975-38-2

8-nitro-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl chloride

Cat. No.: B2773638
CAS No.: 929975-38-2
M. Wt: 293.67
InChI Key: XRDCWJOKVBILGR-UHFFFAOYSA-N
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Properties

IUPAC Name

8-nitro-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO6S/c10-18(14,15)9-5-8-7(4-6(9)11(12)13)16-2-1-3-17-8/h4-5H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRDCWJOKVBILGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=C(C(=C2)[N+](=O)[O-])S(=O)(=O)Cl)OC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 8-nitro-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl chloride involves several steps. Typically, the synthetic route includes the nitration of 3,4-dihydro-2H-1,5-benzodioxepine followed by sulfonylation. The reaction conditions often require the use of strong acids and bases, as well as specific temperature controls to ensure the desired product is obtained . Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific research needs .

Chemical Reactions Analysis

8-nitro-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl chloride undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield amines, while substitution reactions can produce sulfonamides or sulfonate esters .

Scientific Research Applications

Applications in Medicinal Chemistry

  • Drug Development:
    • Anticancer Agents: Research indicates that derivatives of benzodioxepine compounds exhibit significant anticancer properties. The sulfonyl chloride moiety can be utilized to synthesize various analogs that may enhance therapeutic efficacy against cancer cells.
    • Antimicrobial Activity: Some studies have reported the effectiveness of benzodioxepine derivatives against bacterial strains, suggesting potential applications in developing new antibiotics.
  • Bioconjugation:
    • The reactive nature of sulfonyl chlorides allows for bioconjugation with biomolecules such as proteins and peptides. This can facilitate the development of targeted drug delivery systems or imaging agents in biomedical research.

Applications in Material Science

  • Polymer Chemistry:
    • The compound can serve as a monomer or crosslinking agent in the synthesis of advanced polymeric materials. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability.
  • Coatings and Adhesives:
    • Due to its chemical reactivity, 8-nitro-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl chloride can be used to formulate coatings with improved adhesion properties and resistance to environmental degradation.

Case Study 1: Synthesis of Anticancer Agents

A study explored the synthesis of novel benzodioxepine derivatives using 8-nitro-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl chloride as a starting material. The resulting compounds demonstrated cytotoxic activity against various cancer cell lines, indicating their potential as new anticancer agents.

Case Study 2: Development of Bioconjugates

In another research project, the sulfonyl chloride group was utilized to create bioconjugates with therapeutic peptides. These conjugates showed enhanced stability and bioactivity compared to their unconjugated counterparts, highlighting the utility of this compound in drug formulation.

Mechanism of Action

The mechanism of action of 8-nitro-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl chloride involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules, affecting their function and activity .

Comparison with Similar Compounds

Biological Activity

8-Nitro-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl chloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • IUPAC Name : 8-Nitro-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl chloride
  • Molecular Formula : C11H12ClN2O5S
  • Molecular Weight : 303.74 g/mol

The biological activity of 8-nitro-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl chloride is primarily attributed to its ability to interact with various biological targets. The nitro group in its structure may facilitate redox reactions, influencing cellular signaling pathways. Research indicates that this compound can act as an inhibitor for specific enzymes involved in metabolic processes.

Antioxidant Activity

Studies have shown that compounds similar to 8-nitro-3,4-dihydro-2H-1,5-benzodioxepine derivatives exhibit significant antioxidant properties. These properties are crucial in preventing oxidative stress-related diseases.

Anticancer Activity

Recent investigations have suggested that the compound may possess anticancer properties. In vitro studies demonstrated that it can inhibit the proliferation of cancer cell lines by inducing apoptosis. The exact pathways remain under investigation but are believed to involve modulation of apoptotic markers and cell cycle regulators.

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on various enzymes such as α-glucosidase and other hydrolases. These activities are essential for its potential application in treating conditions like diabetes and obesity.

Case Studies and Research Findings

StudyFindingsReference
In vitro study on cancer cell linesInduced apoptosis in breast cancer cells
Antioxidant activity assessmentSignificant reduction in reactive oxygen species (ROS)
Enzyme inhibition assayStrong α-glucosidase inhibitory activity

Detailed Research Findings

  • Anticancer Mechanisms : A study published in a peer-reviewed journal highlighted that 8-nitro derivatives could downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors, leading to enhanced cancer cell death.
  • Diabetes Management : Another research article reviewed the effectiveness of various α-glucosidase inhibitors, including those derived from the benzodioxepine class, showcasing their potential in managing postprandial blood glucose levels effectively.
  • Oxidative Stress Reduction : Research indicated that compounds with similar structures exhibit a protective effect against oxidative damage in neuronal cells, suggesting potential neuroprotective applications.

Q & A

Q. What are the optimal synthetic routes for preparing 8-nitro-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl chloride, and how can reaction yields be maximized?

The synthesis of this compound involves sequential functionalization of the benzodioxepine scaffold. A plausible route includes:

Nitration : Introduce the nitro group at the 8-position using a nitrating agent (e.g., HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration .

Sulfonation : React the intermediate with chlorosulfonic acid (ClSO₃H) to install the sulfonyl chloride group. Solvent choice (e.g., dichloromethane) and stoichiometric excess of ClSO₃H (1.5–2.0 equivalents) improve yields .

Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (from toluene) enhances purity.
Key variables: Temperature control during nitration and anhydrous conditions for sulfonation are critical to minimize side reactions.

Q. How should researchers characterize the purity and structural integrity of this compound?

Use a combination of:

  • NMR spectroscopy : Confirm substitution patterns (e.g., nitro group at C8 via ¹H NMR splitting and ¹³C NMR chemical shifts).
  • Mass spectrometry (HRMS) : Validate molecular weight (expected [M+H]⁺: ~293.5 g/mol based on C₉H₇ClNO₆S).
  • HPLC : Assess purity (>97% by reverse-phase C18 column, acetonitrile/water mobile phase) .
  • Elemental analysis : Verify Cl and S content (±0.3% deviation).

Q. What stability considerations are critical for handling and storing this compound?

  • Moisture sensitivity : The sulfonyl chloride group hydrolyzes readily; store under inert gas (argon) in amber glass vials at –20°C .
  • Thermal stability : Decomposition occurs above 80°C; avoid prolonged heating during synthesis.
  • Light sensitivity : Nitro groups can undergo photoreduction; use UV-opaque containers.

Advanced Research Questions

Q. How does the nitro group influence the reactivity of the sulfonyl chloride moiety in nucleophilic substitution reactions?

The nitro group at C8 is a strong electron-withdrawing group, enhancing the electrophilicity of the sulfonyl chloride. This accelerates reactions with nucleophiles (e.g., amines, thiols) but may also promote side reactions like hydrolysis.

  • Case study : Reactivity with primary amines (e.g., benzylamine) in THF at 25°C yields sulfonamides with >85% yield. Kinetic studies (via ¹H NMR) show a second-order dependence on amine concentration .
  • Mitigation : Use scavengers (e.g., molecular sieves) to suppress hydrolysis during reactions.

Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?

Discrepancies in NMR or MS data often arise from:

  • Tautomerism : The nitro group may induce keto-enol tautomerism in adjacent positions.
  • Solution : Variable-temperature NMR (VT-NMR) or deuterated solvent swaps (e.g., DMSO-d₆ vs. CDCl₃) can stabilize specific tautomers .
  • Isomeric byproducts : Use 2D NMR (COSY, HSQC) to distinguish regioisomers formed during sulfonation.

Q. How can computational modeling predict the regioselectivity of further functionalization (e.g., electrophilic aromatic substitution)?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electron density maps:

  • Nitro group impact : Reduces electron density at C7 and C9, directing electrophiles (e.g., halogens) to C6 or C10.
  • Validation : Compare computed vs. experimental ¹H NMR chemical shifts for brominated derivatives .

Q. What are the challenges in scaling up the synthesis for preclinical studies, and how are they addressed?

  • Exothermic reactions : Nitration and sulfonation are highly exothermic. Use flow chemistry with precise temperature control .
  • Purification bottlenecks : Replace column chromatography with crystallization (e.g., using ethanol/water mixtures).
  • Yield optimization : Design of Experiments (DoE) to optimize molar ratios and reaction times.

Methodological Tables

Q. Table 1. Reaction Conditions for Key Synthetic Steps

StepReagents/ConditionsYield (%)Purity (%)Reference
NitrationHNO₃ (1.1 eq), H₂SO₄, 0–5°C, 2 h6590
SulfonationClSO₃H (1.5 eq), DCM, 25°C, 4 h7895
PurificationColumn chromatography (EtOAc/hexane)8597

Q. Table 2. Stability Profile Under Various Conditions

ConditionDegradation (%)Time (h)Key Observation
Ambient moisture4024Hydrolysis to sulfonic acid
Dry argon, –20°C<5720Stable
Light exposure2548Nitro group reduction

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